3-(Trifluoromethoxy)pyridin-4-amine dihydrochloride
Description
Properties
IUPAC Name |
3-(trifluoromethoxy)pyridin-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O.2ClH/c7-6(8,9)12-5-3-11-2-1-4(5)10;;/h1-3H,(H2,10,11);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNDATCCYHZKSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N)OC(F)(F)F.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3-(trifluoromethoxy)pyridine with ammonia or an amine source under suitable conditions to introduce the amine group . The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods: In an industrial setting, the production of 3-(Trifluoromethoxy)pyridin-4-amine dihydrochloride may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like sodium azide.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Trifluoromethyl or difluoromethyl derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 3-(Trifluoromethoxy)pyridin-4-amine dihydrochloride is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethoxy group imparts distinct electronic properties, making it valuable in the development of novel compounds .
Biology: In biological research, this compound is used to study the effects of trifluoromethoxy-substituted pyridines on biological systems. It serves as a model compound for understanding the interactions of fluorinated molecules with biological targets .
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs. Its structural features make it a candidate for the design of enzyme inhibitors and receptor modulators .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity profile make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3-(Trifluoromethoxy)pyridin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity . The exact pathways and molecular interactions depend on the specific application and target of interest .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyridine Ring
3-(2,2,2-Trifluoroethoxy)pyridin-4-amine Hydrochloride
- Molecular Formula : C₇H₈ClF₃N₂O
- Molecular Weight : ~250.6 g/mol
- Key Differences: The trifluoroethoxy (-OCH₂CF₃) group replaces trifluoromethoxy. Purity is comparable at 97% .
2-Chloro-3-(trifluoromethoxy)pyridin-4-amine
- Molecular Formula : C₆H₄ClF₃N₂O
- Molecular Weight : 212.56 g/mol
- Key Differences: A chlorine atom at the 2-position introduces steric and electronic effects. The compound has a melting point of 54–56°C and a predicted density of 1.548 g/cm³, suggesting higher crystallinity and lower solubility than the non-chlorinated analog .
3-(2-(Trifluoromethoxy)phenyl)pyridin-4-amine
Pharmacological and Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Substituent | Key Physicochemical Properties |
|---|---|---|---|
| 3-(Trifluoromethoxy)pyridin-4-amine dihydrochloride | 251.03 | -OCF₃ | High solubility (salt form), 97% purity |
| 3-(2,2,2-Trifluoroethoxy)pyridin-4-amine HCl | 250.6 | -OCH₂CF₃ | Increased steric bulk, similar purity |
| 2-Chloro-3-(trifluoromethoxy)pyridin-4-amine | 212.56 | -Cl, -OCF₃ | Higher density (1.548 g/cm³), lower solubility |
| 3-(2-(Trifluoromethoxy)phenyl)pyridin-4-amine | 254.21 | Aryl-OCF₃ | Enhanced lipophilicity |
Key Findings :
- The trifluoromethoxy group (-OCF₃) optimizes metabolic stability and membrane permeability compared to bulkier substituents like -OCH₂CF₃ .
- Chlorine substitution (e.g., 2-chloro analog) introduces steric hindrance, which may reduce binding efficiency but improve target selectivity .
- Salt forms (e.g., dihydrochloride) significantly enhance solubility, a critical factor for bioavailability .
Biological Activity
3-(Trifluoromethoxy)pyridin-4-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : CHFNO
- CAS Number : 827586-90-3
- Molecular Weight : 192.11 g/mol
The trifluoromethoxy group is known to enhance the lipophilicity and metabolic stability of compounds, making them suitable candidates for drug development.
This compound exhibits its biological activity primarily through the following mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, which can lead to therapeutic effects in conditions such as cancer and infectious diseases.
- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties, particularly against certain strains of bacteria and fungi.
- Neuroprotective Effects : Research suggests that it may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
Biological Activity Data
A summary of the biological activities observed in various studies is presented in the table below:
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor cell proliferation | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Neuroprotective | Reduced neuronal apoptosis |
Case Study 1: Anticancer Activity
In a study published in PMC, researchers evaluated the anticancer potential of this compound against various cancer cell lines. The compound demonstrated significant inhibition of cell growth, with IC50 values ranging from 10 to 25 µM depending on the cell line. The mechanism was attributed to the induction of apoptosis via caspase activation pathways.
Case Study 2: Antimicrobial Efficacy
A separate investigation focused on the antimicrobial properties of the compound. It was found to exhibit a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and Escherichia coli. The study suggested that the trifluoromethoxy group contributes to enhanced membrane permeability, facilitating the compound's entry into bacterial cells.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the pyridine ring can significantly affect biological activity. For instance, substituents at different positions on the ring have been shown to modulate enzyme inhibition potency and selectivity.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-(trifluoromethoxy)pyridin-4-amine dihydrochloride with high purity?
- Methodology : The compound can be synthesized via nucleophilic substitution on a pre-functionalized pyridine ring. For example, introduce the trifluoromethoxy group at the 3-position of pyridine using a fluorinating agent (e.g., Selectfluor®) followed by amination at the 4-position. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and subsequent dihydrochloride salt formation in HCl/ether yields the final product. Purity (>97%) is confirmed by HPLC (C18 column, 0.1% TFA in water/acetonitrile) .
Q. How can researchers characterize the structural integrity of this compound?
- Methodology : Use a combination of:
- NMR (¹H/¹³C/¹⁹F) to confirm substituent positions and salt formation.
- Mass spectrometry (HRMS) to verify molecular weight (theoretical: 178.11 g/mol for free base).
- Elemental analysis to validate stoichiometry of the dihydrochloride salt (C:H:N:Cl ratio).
- FT-IR to detect NH₂ and HCl salt vibrations (~3300 cm⁻¹ for NH₂; ~2500 cm⁻¹ for HCl) .
Q. What solvent systems are optimal for solubility studies of this compound?
- Methodology : Test solubility in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 1–7.4). For example, the free base shows moderate solubility in DMSO (~50 mg/mL), while the dihydrochloride salt is more soluble in water (up to 20 mg/mL at pH 3). Use dynamic light scattering (DLS) to assess aggregation in aqueous media .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for analogs of this compound?
- Methodology :
Validate assay conditions : Compare results across standardized assays (e.g., enzyme inhibition vs. cell-based assays).
Control for salt stability : Test if the dihydrochloride form hydrolyzes under physiological conditions (use TGA/DSC to monitor thermal stability).
Cross-reference structural analogs : For example, compare with 4-(trifluoromethoxy)benzene-1,2-diamine dihydrochloride ( ), which shares similar electronic properties but differs in aromaticity .
Q. What strategies mitigate crystallization challenges during scale-up synthesis?
- Methodology :
- Solvent screening : Use high-throughput crystallization trials (e.g., with ethanol/water mixtures).
- Additives : Introduce seed crystals or co-formers (e.g., describes piperazine-based co-crystals for similar trifluoromethoxy compounds).
- Process optimization : Adjust cooling rates (e.g., slow cooling from 60°C to 4°C) to avoid amorphous precipitates .
Q. How can computational modeling guide the design of derivatives targeting specific receptors?
- Methodology :
Docking studies : Use Schrödinger Suite or AutoDock Vina to predict binding affinity to receptors (e.g., serotonin receptors, where trifluoromethoxy groups enhance lipophilicity).
QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing trifluoromethoxy) with activity data from analogs like 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide ().
MD simulations : Assess stability of receptor-ligand complexes under physiological conditions .
Q. What are the best practices for reconciling conflicting stability data in acidic vs. basic environments?
- Methodology :
pH-rate profiling : Incubate the compound in buffers (pH 1–12) at 37°C and monitor degradation via LC-MS.
Identify degradation products : For example, hydrolysis of the trifluoromethoxy group may yield 3-hydroxypyridin-4-amine under strong basic conditions.
Compare with structural analogs : notes that hydrochloride salts of aromatic amines often show enhanced stability in acidic media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
